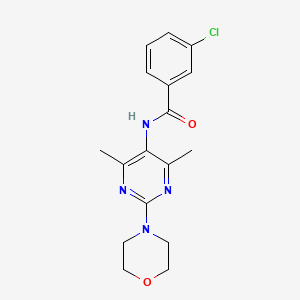

3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide

Description

3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide is a synthetic small molecule characterized by a benzamide scaffold linked to a substituted pyrimidine ring. The pyrimidine moiety features a morpholino group at position 2 and methyl groups at positions 4 and 6, while the benzamide component includes a chlorine substituent at position 3. This structural arrangement confers unique physicochemical properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine derivatives are prevalent (e.g., kinase inhibitors). The morpholino group enhances polarity and solubility, while the chloro-substituted benzamide may influence electronic and steric interactions in molecular recognition processes.

Properties

IUPAC Name |

3-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-4-3-5-14(18)10-13)12(2)20-17(19-11)22-6-8-24-9-7-22/h3-5,10H,6-9H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBRMUQSEKXUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4-dimethylpyrimidine with morpholine to form the morpholinopyrimidinyl intermediate. This intermediate is then reacted with chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions can help in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chlorobenzamide moiety can be oxidized to form the corresponding carboxylic acid.

Reduction: The pyrimidinyl ring can be reduced to form a pyrimidinylamine derivative.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Chlorobenzoic acid

Reduction: 3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide amine

Substitution: Various substituted morpholinopyrimidinyl derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research.

Medicine: Research has indicated that derivatives of this compound may have pharmacological activities, including anti-inflammatory and anticancer properties. These properties make it a promising candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of various agrochemicals and pharmaceuticals. Its versatility and reactivity make it an important intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

3-Chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide

- Molecular Formula : C₁₃H₁₃ClN₄O (MW: 276.72) .

- Key Differences: The pyrimidine ring lacks methyl groups (positions 4 and 6) and features a dimethylamino group instead of morpholino at position 2.

- Smaller molecular weight (276.72 vs. ~335–350 g/mol for the target compound) may improve membrane permeability but reduce target-binding affinity due to fewer hydrogen-bonding sites.

Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) Nickel(II) Complex

- Molecular Formula : C₂₄H₂₈Cl₂N₄NiO₂S₂ (MW: 598.23) .

- Key Differences : The benzamide nitrogen is substituted with a diethylcarbamothioyl group (–N–C(=S)–NEt₂), and the compound forms a nickel(II) complex with square-planar geometry.

- Experimental Data: X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) and a distorted square-planar coordination around Ni(II) via S and O atoms . The thioamide group enables metal coordination, unlike the target compound’s amide linkage.

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

- Molecular Formula : C₁₁H₁₃ClN₂O₂ (MW: 256.69) .

- Key Differences : The pyrimidine ring is absent; the benzamide nitrogen is substituted with a hydroxyalkyl group.

Molecular Weight and Physicochemical Properties

*Estimated based on structural similarity to and addition of morpholino + methyl groups.

Crystallographic and Geometric Considerations

- The nickel(II) complex in adopts a distorted square-planar geometry, stabilized by S and O coordination . In contrast, the target compound’s morpholino group may promote intermolecular hydrogen bonding (N–O interactions), influencing crystal packing. Tools like SHELX and Mercury (used in –2) could elucidate such differences in packing patterns or void spaces .

Biological Activity

3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide can be represented as follows:

- Molecular Formula : C14H17ClN4O

- Molecular Weight : 288.77 g/mol

- IUPAC Name : 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases that are crucial for tumor growth and proliferation. In particular, its ability to modulate pathways such as the PI3K/Akt/mTOR signaling pathway has been noted in various studies.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide:

Case Studies

-

Antitumor Efficacy in Xenograft Models :

A study conducted on xenograft models demonstrated that administration of 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide significantly reduced tumor volume compared to control groups. The mechanism was linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. -

Inhibition of Kinase Activity :

In vitro assays revealed that this compound effectively inhibited the activity of several kinases associated with cancer progression. The selectivity towards certain isoforms suggests a promising therapeutic window with reduced off-target effects. -

Impact on Cytokine Production :

In models of inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. This effect was corroborated by ELISA assays measuring cytokine concentrations in treated versus untreated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.